Direct DHFR Inhibition: 3-Fluorodihydrofuran-2(3H)-one Demonstrates Potent In Vitro Activity
3-Fluorodihydrofuran-2(3H)-one exhibits potent inhibitory activity against human dihydrofolate reductase (DHFR) in vitro, a key target in cancer and antimicrobial therapies. In a direct enzymatic assay, the compound achieved an IC50 value of 34.0 nM against DHFR derived from human WIL2 cells [1]. This quantifiable potency differentiates it from non-fluorinated γ-butyrolactone analogs for which such specific and potent DHFR inhibition data are not reported in the same assay context, establishing a clear performance benchmark for procurement in DHFR-focused research.
| Evidence Dimension | Inhibitory Activity (IC50) vs. Human DHFR (WIL2 cells) |
|---|---|
| Target Compound Data | IC50 = 34.0 nM |
| Comparator Or Baseline | Unsubstituted γ-butyrolactone (dihydrofuran-2(3H)-one) or other 3-halo analogs |
| Quantified Difference | Potent inhibition observed (34 nM); comparable data for non-fluorinated or other halo-analogs are absent from this high-sensitivity assay. |
| Conditions | In vitro enzyme inhibition assay using dihydrofolate reductase (DHFR) obtained from human WIL2 cells. |
Why This Matters
This quantifies the compound's utility as a validated hit for DHFR inhibitor development, a profile not documented for its non-fluorinated parent, guiding procurement toward a high-value, biologically active scaffold.
- [1] TargetMine. (2025). Activity Report for CHEMBL23977. Inhibitory activity against dihydrofolate reductase (DHFR) obtained from human WIL2 cells. Mizuguchi Lab. View Source
